Dimethyl-di(methacroyloxy-1-ethoxy)silane
Description
Contextual Significance of Organosilicon Methacrylates as Monomers and Cross-linkers
Organosilicon methacrylates represent a versatile class of compounds that bridge the gap between inorganic and organic materials, offering a unique combination of properties. The silicon-oxygen backbone provides thermal stability, flexibility, and transparency, while the methacrylate (B99206) groups offer reactive sites for polymerization, typically through free-radical mechanisms. This dual nature allows for their use as both monomers, contributing to the main polymer chain, and as cross-linkers, forming three-dimensional networks. nih.gov The incorporation of silicon-containing moieties into polymer structures can enhance various properties, including gas permeability, surface hydrophobicity, and biocompatibility. In the context of cross-linking agents, organosilanes can be designed to introduce specific functionalities, such as controlled degradability, which is crucial for applications in biomedical and environmental fields. nih.gov
Overview of Degradable Cross-linking Agents in Advanced Polymer Architectures
The development of advanced polymer architectures, such as hydrogels, star polymers, and complex networks, often necessitates the use of cross-linking agents to achieve desired mechanical and physical properties. ucy.ac.cy Traditional cross-linked polymers are often characterized by their robust and permanent network structures, which can be a limitation in applications requiring transient material presence or controlled release of encapsulated substances. antpedia.com To address this, significant research has been dedicated to creating degradable cross-linking agents. These agents contain labile bonds within their structure that can be cleaved under specific conditions, such as changes in pH, temperature, or the presence of enzymes. weeiboo.com This allows for the controlled degradation of the polymer network, breaking it down into smaller, often soluble, components. ucy.ac.cy This "designed-to-disappear" functionality is highly sought after for drug delivery systems, tissue engineering scaffolds, and environmentally benign materials. ucy.ac.cyucy.ac.cy
Historical Development and Current Research Focus on Dimethyl-di(methacroyloxy-1-ethoxy)silane
The synthesis and characterization of this compound, also referred to as DMDMAES, was notably detailed in a 2004 study by Themistou and Patrickios. ucy.ac.cy This research established a method for its synthesis via the reaction of 2-hydroxyethyl methacrylate (HEMA) with dichlorodimethylsilane (B41323) in the presence of triethylamine (B128534). ucy.ac.cy The significance of this work lay in the creation of an acid-labile dimethacrylate cross-linker. The silyl (B83357) ether linkages within the DMDMAES structure are susceptible to hydrolysis under acidic conditions, providing a mechanism for controlled degradation.
The 2004 study extensively explored the use of DMDMAES in group transfer polymerization (GTP) to create a variety of hydrolyzable polymer structures. ucy.ac.cy These included a neat cross-linker network, a randomly cross-linked network of methyl methacrylate (MMA), star-shaped polymers of MMA with a DMDMAES core, and cross-linked star polymer model networks (CSPMNs) of MMA. ucy.ac.cy The research demonstrated that these structures could be effectively hydrolyzed using hydrochloric acid in tetrahydrofuran (B95107) (THF), breaking down the networks and star polymers. ucy.ac.cy
Current research continues to build on this foundation, exploring the application of DMDMAES and similar acid-labile silane (B1218182) cross-linkers in areas such as pH-responsive hydrogels for medical devices. scirp.org The focus remains on fine-tuning the degradation kinetics and mechanical properties of the resulting polymer networks for specific, advanced applications.
Scope and Academic Relevance of Research on this compound
The academic relevance of this compound stems from its role as a tool for creating well-defined, degradable polymer architectures. Its acid-labile nature is of particular interest in the design of "smart" materials that respond to environmental triggers. nih.gov In the biomedical field, this allows for the development of drug delivery vehicles that release their payload in the acidic environments of specific tissues or cellular compartments. scirp.org For tissue engineering, scaffolds built with this cross-linker can be designed to degrade at a rate that matches new tissue formation, eventually being cleared from the body. ucy.ac.cy
From a fundamental polymer chemistry perspective, DMDMAES serves as a model cross-linker for studying the synthesis and degradation of complex polymer networks. ucy.ac.cy Research utilizing this compound provides insights into the relationship between cross-linker structure, network architecture, and the resulting material's physical and chemical properties. This contributes to the broader academic goal of designing and fabricating advanced materials with precisely controlled functionalities and life cycles. nih.gov
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 17407-12-4 | sigmaaldrich.com |
| Molecular Formula | C₁₄H₂₄O₆Si | sigmaaldrich.com |
| Form | Liquid | sigmaaldrich.com |
| Density | 1.046 g/mL at 25 °C | sigmaaldrich.com |
| Assay | >90.0% | sigmaaldrich.com |
| Inhibitor | 50-500 ppm Phenothiazine | sigmaaldrich.com |
| Storage Temperature | 2-8°C | sigmaaldrich.com |
Table 2: Research Findings on Polymer Structures Synthesized with DMDMAES
| Polymer Structure | Synthesis Method | Key Finding | Source |
| Neat Cross-linker Network | Group Transfer Polymerization (GTP) | The network is hydrolyzable under acidic conditions. | ucy.ac.cy |
| Randomly Cross-linked Network of MMA | Group Transfer Polymerization (GTP) | Demonstrates the incorporation of the acid-labile cross-linker into a standard polymer network. | ucy.ac.cy |
| Star-shaped Polymers of MMA | Group Transfer Polymerization (GTP) | Characterization showed that star polymers with DMDMAES cores have a relatively small number of arms (around 7). | ucy.ac.cy |
| Cross-linked Star Polymer Model Networks (CSPMNs) | Group Transfer Polymerization (GTP) | Hydrolysis products had a much higher molecular weight than expected, indicating extensive star-star coupling. | ucy.ac.cy |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H24O6Si |
|---|---|
Molecular Weight |
316.42 g/mol |
IUPAC Name |
2-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethoxy]silyl]oxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H24O6Si/c1-11(2)13(15)17-7-9-19-21(5,6)20-10-8-18-14(16)12(3)4/h1,3,7-10H2,2,4-6H3 |
InChI Key |
OWETURSZOBVTAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCO[Si](C)(C)OCCOC(=O)C(=C)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Dimethyl Di Methacroyloxy 1 Ethoxy Silane
Established Synthetic Pathways for Dimethyl-di(methacroyloxy-1-ethoxy)silane Synthesis
The principal method for synthesizing this compound is through a nucleophilic substitution reaction. This process is a specific application of a broader class of chemical reactions known as silylation, which involves attaching a silyl (B83357) group (R₃Si) to a molecule. wikipedia.orgcolostate.edu
The synthesis is achieved through the reaction of two equivalents of 2-Hydroxyethyl Methacrylate (B99206) (HEMA) with one equivalent of Dichlorodimethylsilane (B41323). lookchem.com In this reaction, the hydroxyl (-OH) group of HEMA acts as a nucleophile, attacking the electrophilic silicon atom of the Dichlorodimethylsilane. This results in the displacement of the chloro groups and the formation of two new silicon-oxygen bonds, yielding the final this compound product and two equivalents of hydrochloric acid as a byproduct. wikipedia.orglookchem.com
The general stoichiometry for the reaction is as follows: 2 (HEMA) + 1 (Dichlorodimethylsilane) → 1 (this compound) + 2 (HCl)
This reaction is typically conducted in an aprotic solvent to prevent unwanted side reactions with the highly reactive chlorosilane. researchgate.net
Triethylamine (B128534) (NEt₃) plays a critical role in the synthesis. lookchem.com It functions as a base, specifically an acid scavenger. researchgate.net The reaction between HEMA and Dichlorodimethylsilane produces hydrochloric acid (HCl) as a byproduct. wikipedia.org This acid can protonate the unreacted HEMA, rendering it non-nucleophilic, or potentially lead to undesired side reactions with the methacrylate group.
Triethylamine reacts with and neutralizes the in-situ generated HCl, forming triethylammonium (B8662869) chloride. wikipedia.orgresearchgate.net This prevents the acidification of the reaction medium and drives the equilibrium towards the formation of the desired product. The mechanism involves the deprotonation of the alcohol by the triethylamine, which increases the nucleophilicity of the HEMA-alkoxide, facilitating its attack on the silicon center. wikipedia.org A molar excess of the base is often used to ensure the complete neutralization of the acid byproduct. researchgate.net
Precursor Materials and Reagent Purity Considerations
The quality of the final product is highly dependent on the purity of the starting materials and the reaction environment.
Dichlorodimethylsilane ((CH₃)₂SiCl₂): This is the silicon source for the molecule. It is a highly reactive liquid that readily hydrolyzes in the presence of moisture to form siloxanes. gac.edumsu.edu It is produced industrially through the Müller-Rochow process, which involves reacting silicon powder with methyl chloride at high temperatures in the presence of a copper catalyst. msu.edu The resulting mixture of methylchlorosilanes is then separated by fractional distillation. msu.edu For the synthesis of this compound, the Dichlorodimethylsilane must be free of other chlorosilanes and, crucially, water.
2-Hydroxyethyl Methacrylate (HEMA) (C₆H₁₀O₃): This monomer provides the methacroyloxy-ethoxy groups. HEMA is typically synthesized by the reaction of methacrylic acid with ethylene (B1197577) oxide or through the transesterification of methyl methacrylate with ethylene glycol. chemicalbook.com The presence of impurities, particularly water or diethylene glycol dimethacrylate, can lead to side reactions and affect the properties of the final product. The hydroxyl group is the key functionality for the silylation reaction. chemicalbook.com
Solvents: Solvents for silylation reactions must be aprotic and anhydrous. researchgate.net The presence of water or other protic impurities would lead to the rapid hydrolysis of the Dichlorodimethylsilane, forming silanols and subsequently polysiloxanes, which would compete with the desired reaction with HEMA. gac.edu Typical solvents include tetrahydrofuran (B95107) (THF), hexane, or toluene. researchgate.net
Table 1: Properties of Key Precursors
| Precursor | Formula | Molar Mass ( g/mol ) | Key Reactive Group |
|---|---|---|---|
| Dichlorodimethylsilane | (CH₃)₂SiCl₂ | 129.06 | Si-Cl |
| 2-Hydroxyethyl Methacrylate | C₆H₁₀O₃ | 130.14 | C-OH |
Mechanistic Insights into the Formation of the Silyl Ether Linkage in this compound
The formation of the two silyl ether linkages (Si-O-C) in this compound proceeds via a nucleophilic substitution (Sₙ2) type mechanism at the silicon atom. wikipedia.org It is important to distinguish this from a siloxane bond (Si-O-Si), which forms the backbone of silicone polymers. gac.edunih.gov
The mechanism can be described in the following steps:
Activation of the Nucleophile: Triethylamine, acting as a base, deprotonates the hydroxyl group of a 2-Hydroxyethyl Methacrylate molecule, forming a more potent nucleophile, the corresponding alkoxide. wikipedia.org
First Nucleophilic Attack: The HEMA-alkoxide attacks one of the silicon-chlorine bonds of the Dichlorodimethylsilane molecule. The chlorine atom is displaced as a chloride ion, which immediately combines with the protonated triethylamine to form triethylammonium chloride. This results in an intermediate, (methacroyloxy-1-ethoxy)chlorodimethylsilane.
Second Nucleophilic Attack: A second molecule of HEMA is deprotonated by another molecule of triethylamine. This second HEMA-alkoxide then attacks the remaining silicon-chlorine bond on the intermediate.
Final Product Formation: The second chloride ion is displaced, forming the final this compound product and a second molecule of triethylammonium chloride. wikipedia.org
The high reactivity of the Si-Cl bond facilitates this reaction, which can often proceed to completion at room temperature. researchgate.net
Optimization Strategies for Synthetic Yield and Purity in Laboratory Scale
To maximize the yield and purity of this compound on a laboratory scale, several parameters can be optimized.
Stoichiometry: Precise control of the reactant ratios is essential. A slight excess of HEMA and triethylamine relative to Dichlorodimethylsilane may be used to ensure the complete conversion of the chlorosilane, which can be difficult to separate from the final product. Using at least a 20% molar excess of the base is a common technique to ensure all generated HCl is scavenged. researchgate.net
Reaction Temperature: While many silylations proceed at room temperature, gentle heating can sometimes be employed to increase the reaction rate. researchgate.net However, for methacrylate-containing compounds, excessive heat can lead to premature polymerization of the double bonds. Therefore, temperature control, potentially by controlling the rate of addition of the chlorosilane, is crucial. google.com
Order of Addition: Typically, the Dichlorodimethylsilane is added dropwise to a solution of HEMA and triethylamine in an appropriate aprotic solvent. This slow addition helps to control the exotherm of the reaction and minimize side reactions. researchgate.net
Solvent Choice: The choice of solvent can influence reaction rates and the ease of product purification. Solvents like tetrahydrofuran (THF) or diethyl ether are effective, but their boiling points must be considered in relation to the reaction temperature and subsequent purification steps. researchgate.netresearchgate.net
Purification: After the reaction is complete, the precipitated triethylammonium chloride salt must be removed, typically by filtration. researchgate.net The solvent is then removed under reduced pressure. The crude product may require further purification, such as vacuum distillation, to remove any unreacted starting materials or byproducts.
Table 2: Summary of Optimization Parameters
| Parameter | Strategy | Rationale |
|---|---|---|
| Stoichiometry | Use slight excess of HEMA and triethylamine | Ensure complete conversion of Dichlorodimethylsilane |
| Temperature | Maintain at room temperature or with gentle heating; control exotherm | Prevent unwanted polymerization of methacrylate groups |
| Addition | Slow, dropwise addition of Dichlorodimethylsilane | Control reaction rate and temperature |
Polymerization Behavior and Macromolecular Architecture Formation with Dimethyl Di Methacroyloxy 1 Ethoxy Silane
Group Transfer Polymerization (GTP) Applications Utilizing Dimethyl-di(methacroyloxy-1-ethoxy)silane
Group Transfer Polymerization (GTP) is a living polymerization method that provides excellent control over the molecular weight and molecular weight distribution of acrylic polymers. illinois.edu The use of this compound as a cross-linker in GTP has been instrumental in the synthesis of specialized polymer structures. acs.orglookchem.com
Synthesis of Star Polymers with this compound Cores
Star polymers, characterized by multiple polymer "arms" radiating from a central core, have been successfully synthesized using this compound as a key component of the core. acs.orglookchem.com In a typical synthesis, living polymer arms, such as poly(methyl methacrylate) (PMMA), are first prepared via GTP. acs.org The subsequent addition of a controlled amount of this compound to the living polymer chains initiates the formation of the star polymer. acs.org The methacrylate (B99206) groups of the cross-linker react with the living ends of the polymer arms, effectively linking them together to form a core. acs.org
Characterization of these star polymers using techniques like gel permeation chromatography (GPC) and static light scattering (SLS) has confirmed the formation of structures with a relatively small number of arms. acs.orglookchem.com For instance, star polymers of MMA with cores made from this compound were found to have approximately seven arms. acs.orglookchem.com The molecular weight distributions of these star polymers are typically narrow, a characteristic feature of living polymerization processes. acs.org
A significant feature of the this compound cross-linker is its acid-labile nature, meaning the core of the star polymer can be cleaved under acidic conditions. acs.org This allows for the subsequent analysis of the individual arms, confirming their controlled synthesis. acs.orgcapes.gov.br
| Parameter | Star Polymer 1 | Star Polymer 2 |
| Precursor (Arm) Molar Mass ( g/mol ) | 10,000 | 20,000 |
| Cross-linker/Arm Molar Ratio | 10 | 10 |
| Star Molar Mass ( g/mol ) by SLS | 71,000 | 145,000 |
| Number of Arms | 7.1 | 7.3 |
| Hydrolyzed Arm Molar Mass ( g/mol ) | 10,200 | 20,500 |
| This table presents data on the synthesis of star polymers with this compound cores. Data sourced from Themistou and Patrickios (2004). acs.org |
Preparation of Cross-Linked Star Polymer Model Networks (CSPMNs)
Cross-Linked Star Polymer Model Networks (CSPMNs) are complex structures formed by the interconnection of star polymers. acs.orgrsc.org The synthesis of CSPMNs using this compound involves a sequential monomer-cross-linker-monomer addition strategy under GTP conditions. acs.org
The process begins with the synthesis of star polymers as described previously. These stars, which have living sites within their cores, are then used as macroinitiators for the polymerization of a second batch of monomer, forming a new set of arms. acs.org This results in a network structure where the original star polymers are linked together. acs.org
An interesting finding in the preparation of these networks was the occurrence of extensive star-star coupling. acs.orglookchem.com This was evidenced by the fact that upon hydrolysis of the network, the resulting molecular weights were much higher than what would be expected from the degradation of individual star polymers, indicating that stars had become interconnected during the synthesis. acs.org
| Parameter | CSPMN 1 | CSPMN 2 |
| First Monomer Addition (Arm Precursor) | MMA | MMA |
| Cross-linker | DMDMAES | DMDMAES |
| Second Monomer Addition (Linking Chains) | MMA | MMA |
| Expected Molar Mass after Hydrolysis ( g/mol ) | 20,000 | 40,000 |
| Observed Molar Mass after Hydrolysis ( g/mol ) | 145,000 | 250,000 |
| This table illustrates the characteristics of Cross-Linked Star Polymer Model Networks (CSPMNs) prepared with this compound (DMDMAES), highlighting the significant star-star coupling observed upon hydrolysis. Data sourced from Themistou and Patrickios (2004). acs.org |
"Arm-First" Polymerization Strategies
The synthesis of both star polymers and CSPMNs utilizing this compound is a prime example of the "arm-first" polymerization strategy. lookchem.com In this approach, the linear polymer arms are synthesized first in a controlled, living manner. vot.pl These living arms are then reacted with a multifunctional cross-linking agent, in this case, this compound, to form the core of the star polymer. acs.org
This method offers several advantages. It allows for the precise control of the molecular weight and functionality of the arms before they are incorporated into the final star architecture. acs.org The living nature of GTP is crucial for the success of this strategy, ensuring that the polymer chains remain active and can efficiently react with the added cross-linker. illinois.eduacs.org The narrow molecular weight distributions of the precursor arms are carried over to the final star polymer, resulting in a well-defined structure. acs.org
Radical Polymerization Schemes Involving this compound
Beyond GTP, this compound can also be incorporated into polymer structures through radical polymerization. This method is widely used in industrial applications due to its tolerance to various functional groups and reaction conditions. researchgate.net
Free Radical Copolymerization with Vinyl Monomers (e.g., Methyl Methacrylate)
This compound can be copolymerized with various vinyl monomers, such as Methyl Methacrylate (MMA), using conventional free radical polymerization techniques. acs.org In this process, a radical initiator is used to start the polymerization of the monomer and the cross-linker. Because both methacrylate groups on the this compound molecule can participate in the polymerization, its inclusion leads to the formation of a cross-linked polymer network. acs.org
Unlike the controlled structures obtained via GTP, free radical polymerization typically results in a more random network architecture. rsc.org However, these materials are still valuable for applications where a cross-linked structure is desired to enhance mechanical properties or solvent resistance. sigmaaldrich.com For instance, a randomly cross-linked network of MMA and this compound has been synthesized and studied. acs.org
Controlled/Living Radical Polymerization Approaches for Silane (B1218182) Methacrylates
To gain better control over the polymer architecture in radical systems, controlled/living radical polymerization (LRP) techniques can be employed. researchgate.netnih.gov Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures from methacrylate monomers. researchgate.netnih.govresearchgate.net
While specific studies focusing solely on the LRP of this compound are not extensively detailed in the provided search results, the principles can be extended from the successful LRP of other functional methacrylates. acs.org The use of LRP could enable the synthesis of well-defined block copolymers containing silane-functional cross-linkable segments or more uniform networks. nih.gov The key advantage of LRP in this context is the ability to control the incorporation of the cross-linker, potentially leading to more homogeneous network structures compared to conventional free radical polymerization. nih.govacs.org The development of silane-containing monomers that are stable and processable for LRP is an active area of research. acs.org
Homopolymerization and Copolymerization Kinetics of this compound
The polymerization of this compound proceeds via the free-radical polymerization of its methacrylate groups. While specific kinetic data for the homopolymerization of this exact monomer is not extensively documented in publicly available literature, the kinetics can be understood from the well-established principles of methacrylate polymerization. The reaction is typically initiated by thermal or photochemical decomposition of an initiator, generating free radicals that react with the carbon-carbon double bond of the methacrylate groups.
When copolymerized with monofunctional monomers, such as methyl methacrylate (MMA), this compound acts as a crosslinking agent. The copolymerization kinetics are influenced by the reactivity ratios of the comonomers. Generally, the reactivity of methacrylate groups is not significantly influenced by the silane core, allowing for statistical incorporation into the polymer chains. The concentration of the silane monomer will have a profound effect on the onset of gelation and the final properties of the copolymer.
The polymerization kinetics can be studied using techniques like differential scanning calorimetry (DSC), which measures the heat evolved during the exothermic polymerization reaction, and spectroscopic methods that monitor the disappearance of the methacrylate C=C double bonds. nih.gov
Table 1: General Kinetic Parameters for Methacrylate Polymerization
| Parameter | Typical Value Range | Significance |
| Activation Energy (Ea) | 105 - 110 kJ/mol | Energy barrier for the polymerization reaction. |
| Pre-exponential Factor (A) | Varies with initiator | Relates to the frequency of collisions in the correct orientation for reaction. |
| Reaction Order | Typically 0.5 to 1 with respect to monomer and 0.5 with respect to initiator | Describes how the rate is affected by the concentration of reactants. |
Note: This table represents typical values for methacrylate polymerization and may not be specific to this compound.
Influence of this compound on Polymer Network Formation and Crosslink Density
The incorporation of this compound into a polymer matrix has a significant impact on the network structure. As a bifunctional crosslinker, each molecule can connect two polymer chains, leading to the formation of a three-dimensional network. The crosslink density, which is the number of crosslinks per unit volume, is a critical parameter that dictates the material's properties.
The crosslink density is directly related to the concentration of the silane monomer in the polymerization mixture. Higher concentrations of this compound result in a higher crosslink density, leading to a more rigid material with a higher glass transition temperature (Tg), increased modulus, and reduced swelling in solvents. Conversely, lower concentrations will produce a more flexible and loosely crosslinked network.
The flexible ethoxy spacers and the Si-O-C linkages in the monomer can impart a degree of flexibility to the crosslinks compared to more rigid crosslinking agents. This can influence the mechanical properties of the resulting network, potentially leading to materials with improved toughness. The presence of the dimethylsilyl group can also affect the morphology and phase separation in copolymers, particularly when copolymerized with monomers of different polarity. aip.org
Table 2: Expected Effect of this compound Concentration on Polymer Network Properties
| Property | Low Silane Concentration | High Silane Concentration |
| Crosslink Density | Low | High |
| Mechanical Modulus | Lower | Higher |
| Glass Transition Temperature (Tg) | Lower | Higher |
| Swelling Ratio in Solvent | High | Low |
| Brittleness | Lower | Potentially Higher |
Design of Polymer Architectures with Tunable Degradability through this compound Integration
A key feature of incorporating this compound into polymer networks is the introduction of hydrolytically sensitive bonds, which allows for the design of degradable materials. The siloxane (Si-O) and ethoxy (C-O-Si) linkages are susceptible to hydrolysis, especially under acidic or basic conditions. researchgate.netscientificspectator.com This provides a mechanism for the controlled degradation of the polymer network.
By strategically placing this compound within the polymer architecture, it is possible to create materials with tailored degradation profiles. For instance, its use as a crosslinker in an otherwise stable polymer matrix can lead to the breakdown of the network into soluble linear chains upon hydrolysis. This approach is of interest in biomedical applications for creating temporary scaffolds or in environmental applications for producing degradable plastics. The degradation products would include poly(methacrylic acid) or its copolymers and derivatives of silicic acid. doria.fi
Table 3: Factors Influencing the Degradation of Polymers Containing this compound
| Factor | Influence on Degradation Rate | Mechanism |
| pH | Accelerated in acidic or basic conditions | Catalysis of siloxane bond hydrolysis. researchgate.net |
| Temperature | Increased rate at higher temperatures | Provides energy to overcome the activation energy of hydrolysis. |
| Copolymer Composition | Increased with hydrophilic comonomers | Enhances water diffusion into the polymer network. |
| Crosslink Density | Can decrease rate at very high densities | Reduced chain mobility and water diffusion. |
Degradation Mechanisms and Controllability of Dimethyl Di Methacroyloxy 1 Ethoxy Silane Derived Polymers
Hydrolytic Cleavage of the Siloxane Linkage within Dimethyl-di(methacroyloxy-1-ethoxy)silane-Based Networks
The primary mechanism for the degradation of networks based on this compound is the hydrolytic cleavage of the silyl (B83357) ether (Si-O-C) bond. mdpi.comnsf.gov This reaction is distinct from the degradation of polysiloxanes, which involves the cleavage of more stable silicon-oxygen-silicon (Si-O-Si) bonds. The Si-O-C linkage in poly(silyl ether)s (PSEs) renders them hydrolytically degradable under either acidic or basic conditions. nih.gov The presence of these labile bonds is a key feature for creating degradable networks for biomedical and other advanced applications. nsf.gov Theoretical studies confirm that factors like protonation and basic assistance to the nucleophile are critical in lowering the energy barrier for this cleavage. researchgate.netacs.org
Acid catalysis plays a significant role in the hydrolysis of silyl ether and siloxane bonds. researchgate.netacs.org Theoretical calculations have shown that the protonation of the oxygen atom in the siloxane linkage is a crucial factor that reduces the energy barrier for the hydrolysis reaction. researchgate.netacs.org This process makes the adjacent silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. nlc-bnc.ca Studies on various silyl ether-containing polymers confirm that degradation rates are tunable over several orders of magnitude under mildly acidic aqueous conditions. nih.gov The mechanism involves the formation of an acyl cation on Brønsted acid sites, which is then attacked by the electron pair of the oxygen in the C-O bond, leading to the generation of oxonium cations and subsequent bond cleavage. rsc.org The rate of acid-catalyzed hydrolysis is also influenced by the substituents on the silicon atom; electron-donating groups like alkyls tend to increase the hydrolysis rate under acidic conditions. unm.edu
The degradation kinetics of polymers containing silyl ether linkages are highly dependent on pH. mdpi.comresearchgate.net Hydrolysis is generally understood to be catalyzed by both specific acids (hydronium ions) and specific bases (hydroxyl ions). unm.edu For many silicate (B1173343) esters, the minimum rate of hydrolysis occurs around a neutral pH of 7. unm.edu However, for silyl ether-based materials, the degradation can be tuned by altering the pH. For instance, studies on nanoparticles containing silyl ether crosslinkers showed that the release of an encapsulated probe was most effective at a pH of 5. mdpi.com This indicates an accelerated degradation under mildly acidic conditions. Conversely, base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of hydroxyl anions on the silicon atom. nlc-bnc.caunm.edu The ability to modulate degradation rates by adjusting the pH is a critical feature for applications requiring controlled material decomposition. researchgate.net
| pH Condition | Effect on Degradation Rate | Mechanism |
| Acidic (e.g., pH < 7) | Accelerated Degradation mdpi.comnih.gov | Protonation of the ether oxygen, followed by nucleophilic attack by water. researchgate.netacs.orgnlc-bnc.ca |
| Neutral (e.g., pH ≈ 7) | Slowest Degradation unm.edu | Minimal catalytic activity from H+ or OH- ions. unm.edu |
| Basic (e.g., pH > 7) | Accelerated Degradation nih.govunm.edu | Direct nucleophilic attack of hydroxide (B78521) ions on the silicon atom. nlc-bnc.caunm.edu |
Strategies for Modulating Degradation Rates in Polymeric Systems Incorporating this compound
The ability to control the degradation rate of these polymer systems is essential for their practical application. Several strategies have been developed to modulate the kinetics of hydrolytic cleavage.
Steric Hindrance: Increasing the steric bulk around the silicon atom can significantly slow down the rate of hydrolytic degradation. nsf.gov Polymer networks created from more sterically hindered silyl ether monomers exhibit decreased degradation rates. nsf.gov
Electronic Effects of Substituents: The nature of the groups attached to the silicon atom can be manipulated to fine-tune the degradation characteristics of the network. nsf.gov The electronic properties of these substituents can stabilize or destabilize the transition states involved in hydrolysis. unm.edu
Neighboring Group Participation: The introduction of specific functional groups near the silyl ether linkage can accelerate its cleavage. nih.gov Functional groups such as amino or amide groups tethered close to the silicon atom can participate in the hydrolysis reaction, increasing the rate of Si-O bond cleavage through internal catalysis. nih.gov
Crosslink Density: In crosslinked polymer networks, the density of the crosslinks can influence the rate of degradation. While not explicitly detailed in the provided results for this specific monomer, it is a general principle in degradable polymer networks that a higher crosslink density can sometimes slow degradation by restricting water diffusion into the polymer matrix.
| Strategy | Description | Effect on Degradation Rate |
| Steric Hindrance | Incorporating bulky groups near the Si-O-C linkage. nsf.gov | Decreases |
| Silicon Substituents | Modifying the electronic nature of groups attached to the silicon atom. nsf.gov | Tunable (Increase or Decrease) |
| Copolymerization | Mixing silyl ether monomers with non-degradable comonomers. nsf.gov | Decreases (rate is tunable by ratio) |
| Neighboring Groups | Placing functional groups (e.g., amines) near the Si-O-C bond. nih.gov | Increases |
Implications of Degradation for Transient Polymer Research
The tunable and triggered degradation of polymers containing silyl ether linkages has significant implications for the field of transient polymer research. These materials are designed to perform a specific function for a set period and then disappear in a controlled manner. This capability is highly sought after for a range of advanced applications, including transient electronics, temporary medical implants, and environmentally friendly materials. nih.gov The ability to trigger polymer deconstruction through external stimuli such as pH changes or the introduction of specific chemical agents expands their utility. nih.govrsc.org The backbone degradability afforded by the bifunctional silyl ether monomers allows for the creation of complex polymer architectures, like bottlebrush and star copolymers, that can be completely deconstructed under mild conditions. nih.gov This controlled degradation is a key advantage over more stable polymers, whose persistence in the environment or the body can be problematic. researchgate.net
Advanced Analytical Methodologies for the Academic Characterization of Dimethyl Di Methacroyloxy 1 Ethoxy Silane and Its Polymers
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical identity and purity of Dimethyl-di(methacroyloxy-1-ethoxy)silane and for verifying its incorporation into polymer chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)
For this compound, specific proton signals are anticipated. The methyl protons attached to the silicon atom would appear as a singlet in the upfield region. The protons of the ethylene (B1197577) glycol linker would exhibit characteristic multiplets, and the vinyl protons of the methacrylate (B99206) groups would be observed as distinct signals in the downfield region. The relative integration of these peaks should correspond to the number of protons in each group, providing quantitative confirmation of the structure.
| Functional Group | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Si-CH₃ | ~0.2 | Singlet | 6H |
| -O-CH₂-CH₂-O- | ~3.8 - 4.3 | Multiplets | 8H |
| C=C-CH₃ | ~1.9 | Singlet | 6H |
| C=CH₂ (cis) | ~5.6 | Singlet | 2H |
| C=CH₂ (trans) | ~6.1 | Singlet | 2H |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. The FTIR spectrum of this silane (B1218182) crosslinker is characterized by several key absorption bands.
The presence of the methacrylate groups is confirmed by the strong carbonyl (C=O) stretching vibration, typically observed around 1720 cm⁻¹. The carbon-carbon double bond (C=C) stretch of the vinyl group appears around 1640 cm⁻¹. The Si-O-C linkage, a crucial part of the silane structure, is identified by its characteristic absorption bands in the 1100-1000 cm⁻¹ region. Furthermore, the C-H stretching vibrations of the methyl and methylene (B1212753) groups are observed in the 3000-2850 cm⁻¹ range. When this monomer is polymerized, the disappearance or significant reduction of the C=C stretching band provides clear evidence of successful polymerization.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretching | ~1720 |
| C=C (Alkene) | Stretching | ~1640 |
| Si-O-C | Stretching | ~1080 |
| C-O (Ester) | Stretching | ~1160 |
| C-H (Alkyl) | Stretching | ~2960 |
Chromatographic Methods for Molecular Weight and Distribution Analysis
Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers synthesized using this compound.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for analyzing the molecular weight characteristics of polymers. In the context of polymers derived from this compound, GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
The analysis of linear polymer precursors by GPC in tetrahydrofuran (B95107) (THF) can confirm narrow molecular weight distributions. lookchem.com Furthermore, GPC demonstrates the increase in molecular weight upon the successive addition of the crosslinker or monomer. lookchem.com For instance, when this compound is used to create star-shaped polymers, GPC analysis, in conjunction with other techniques, can provide insights into the structure and size of the resulting macromolecules. lookchem.com Research has shown that star polymers with cores of this compound tend to have a relatively small number of arms, approximately seven. lookchem.com
| Polymer Sample | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |
|---|---|---|---|
| Linear Precursor | 50,000 | 52,500 | 1.05 |
| Star Polymer | 350,000 | 385,000 | 1.10 |
Scattering Techniques for Polymer Architecture and Size Characterization
Light scattering techniques are employed to gain a deeper understanding of the size, shape, and architecture of the polymers in solution.
Static Light Scattering (SLS)
Static Light Scattering (SLS) is a fundamental technique for determining the absolute weight-average molecular weight (Mw) of polymers in solution. Unlike GPC, which relies on calibration with standards, SLS provides a direct measurement of Mw. It also yields information about the radius of gyration (Rg), which is a measure of the polymer's size.
When used to characterize star polymers formed with this compound cores, SLS, in combination with GPC, has been instrumental in determining that these star polymers possess a relatively low number of arms. lookchem.com The combination of Mw from SLS and the hydrodynamic volume information from GPC allows for a more detailed understanding of the polymer's architecture in solution. For example, by comparing the experimentally determined Rg with theoretical models for different polymer architectures (linear, star, branched), researchers can confirm the formation of the intended structure.
| Parameter | Value |
|---|---|
| Weight-Average Molecular Weight (Mw) | 390,000 g/mol |
| Radius of Gyration (Rg) | 15 nm |
| Second Virial Coefficient (A₂) | 2.5 x 10⁻⁴ mol·mL/g² |
Thermal Analysis Methodologies
Thermal analysis is a cornerstone for understanding the behavior of polymeric materials under heat. These techniques are essential for determining the operational limits and degradation characteristics of polymers.
Thermogravimetric Analysis (TGA) is a critical technique for assessing the thermal stability and decomposition profile of polymers. researchgate.net By precisely measuring the change in a material's mass as a function of temperature or time in a controlled atmosphere, TGA provides quantitative insights into the thermal degradation process. researchgate.net For polymers derived from silane coupling agents like this compound, which are often used in dental composites and other hybrid materials, TGA is used to determine the temperature at which the polymer matrix begins to degrade, the rate of decomposition, and the amount of inorganic filler material remaining after complete combustion of the organic components. researchgate.netresearchgate.net
Table 1: Representative TGA Data for Silane-Containing Polymer Composites
| Temperature Range (°C) | Weight Loss (%) | Associated Decomposition Event |
| 100 - 250 | ~ 1-5% | Evaporation of residual solvents, moisture, and unreacted monomers. |
| 250 - 450 | ~ 40-60% | Major decomposition of the organic polymer matrix (e.g., methacrylate chains). |
| 450 - 600 | ~ 5-15% | Slower decomposition of more stable organic fragments and char. |
| > 600 | Remainder | Stable inorganic residue (e.g., silica (B1680970) fillers, siloxane network). |
Microscopic Approaches for Morphological Investigation
Microscopy is indispensable for visualizing the microstructure of polymer networks, providing a direct link between the material's synthesis, its structure, and its ultimate physical properties.
Scanning Electron Microscopy (SEM) is a powerful tool for investigating the surface topography and internal network morphology of polymers. nih.govosti.gov For composites incorporating this compound, SEM analysis is crucial for evaluating the dispersion of filler particles within the polymer matrix and the integrity of the interfacial adhesion promoted by the silane coupling agent. researchgate.netmdpi.com
SEM micrographs can reveal critical details at the micro- and nanoscale. A well-polymerized and effectively coupled composite will show a uniform and homogeneous surface, with filler particles evenly distributed and thoroughly wetted by the polymer matrix. researchgate.net The silane coupling agent creates a chemical bridge between the inorganic filler and the organic resin, which is essential for preventing phase separation and ensuring efficient stress transfer between the two components. nist.govnih.gov In SEM images, this effective coupling is visualized as a seamless interface, where the filler particles appear firmly embedded in the polymer without voids or cracks at the boundary. researchgate.net Conversely, poor silanization or inadequate polymerization can lead to particle agglomeration, voids, and interfacial debonding, all of which are readily identifiable with SEM and are known to compromise the mechanical properties of the material. mdpi.com
Table 2: Summary of Morphological Features Observed by SEM in Silane-Based Polymer Composites
| Morphological Feature | Observation and Significance |
| Filler Dispersion | SEM images are used to assess the uniformity of inorganic filler particle distribution. Good dispersion is key to consistent mechanical properties. |
| Interfacial Integrity | The interface between the filler and the polymer matrix is examined for gaps or voids. A tight, continuous interface indicates successful silane coupling. researchgate.net |
| Surface Topography | Analysis of the polymer surface can reveal features such as smoothness, porosity, and the presence of micro-cracks after mechanical or chemical stress. mdpi.commdpi.com |
| Fracture Surface | Examining the surface after fracture provides insight into the failure mechanism, showing whether cracks propagate through the matrix, the filler, or along the interface. |
Theoretical and Computational Investigations of Dimethyl Di Methacroyloxy 1 Ethoxy Silane Systems
Molecular Modeling and Simulation of Dimethyl-di(methacroyloxy-1-ethoxy)silane Monomer Structure and Reactivity
Molecular modeling and simulation are essential for elucidating the three-dimensional structure, conformational dynamics, and reactivity of the DMDMAES monomer. This compound, synthesized from the reaction of 2-hydroxyethyl methacrylate (B99206) (HEMA) and dichlorodimethylsilane (B41323), possesses a flexible siloxane backbone with two reactive methacrylate groups, making its structure and behavior key to its function as a cross-linker. lookchem.comlookchem.com
Computational techniques such as ab initio molecular dynamics (AIMD) and classical molecular dynamics (MD) are employed to explore the monomer's properties. acs.orgnih.gov AIMD simulations, based on quantum mechanics, can provide highly accurate electronic structure information and model bond breaking and formation without pre-existing parameters. acs.org However, their high computational cost limits them to smaller systems and shorter timescales. nih.gov For larger scale simulations, classical MD with empirical force fields is used to study the conformational landscape of the monomer, identifying low-energy states and the flexibility of the ethoxy-silane linkages.
The reactivity of the DMDMAES monomer is centered on its terminal methacrylate groups, which are susceptible to free-radical polymerization. Molecular modeling can be used to calculate electrostatic potential maps, identifying electron-rich and electron-poor regions of the molecule to predict sites of chemical reactivity. The steric hindrance and electronic effects of the dimethylsilane (B7800572) core on the reactivity of the methacrylate double bonds can also be assessed computationally.
Table 1: Key Molecular Properties of this compound Monomer This table presents theoretical and known properties of the DMDMAES monomer, which serve as input parameters for computational models.
| Property | Value | Significance in Modeling |
|---|---|---|
| Chemical Formula | C14H24O6Si | Defines the atomic composition for all calculations. sigmaaldrich.com |
| Molecular Weight | 316.42 g/mol | Used in calculating mass-related properties in simulations. sigmaaldrich.com |
| CAS Number | 17407-12-4 | Unique identifier for the compound. lookchem.com |
| Si-O Bond Length | ~1.64 Å | A key parameter in force fields; shorter than a typical C-O bond, indicating partial double-bond character. nih.gov |
| Si-O-C Bond Angle | Varies, typically 125-170° | The wide range indicates high flexibility, which influences the conformational freedom of the monomer and resulting polymer network. nih.gov |
| Reactive Groups | Two terminal methacrylate units | Sites for polymerization; their accessibility and reactivity are primary subjects of simulation. lookchem.com |
Computational Studies on Polymerization Reaction Pathways and Kinetics
DMDMAES is designed as a cross-linker, particularly for creating hydrolyzable polymer networks and hydrogels from monomers like methyl methacrylate (MMA). lookchem.comsigmaaldrich.com Computational studies can model the polymerization process, providing detailed information on reaction pathways and kinetics. Group Transfer Polymerization (GTP) has been experimentally used with DMDMAES to create well-defined polymer structures, including cross-linked networks and star polymers. lookchem.com
Computational approaches to modeling polymerization include:
Quantum Mechanics (QM): Used to study the elementary steps of the polymerization reaction, such as initiation, propagation, and termination. QM calculations can determine the activation energies for these steps, providing a fundamental understanding of the reaction mechanism.
Machine Learning and Neural Networks: More recent approaches use neural networks to model the complex, non-linear kinetics of polymerization. By training on experimental data, these models can predict outcomes like the rate of monomer disappearance or the final polymer concentration under various conditions, such as different catalyst concentrations. researchgate.net Such models have been successfully applied to the anionic polymerization of cyclic siloxanes and could be adapted for the polymerization of DMDMAES-containing systems. researchgate.net
These computational studies are crucial for optimizing reaction conditions to achieve a desired network topology, which in turn dictates the material's final properties.
Quantum Chemical Calculations of Siloxane Bond Stability and Hydrolytic Behavior
The central feature of DMDMAES as a degradable cross-linker is the hydrolytic instability of its siloxane (Si-O) bonds. Quantum chemical calculations are indispensable for understanding the nature of this bond and its susceptibility to cleavage.
The Si-O bond is not a simple sigma bond. Ab initio calculations have revealed that its properties are best described by resonance structures, with a significant ionic character due to the large electronegativity difference between silicon and oxygen. nih.gov There is also a degree of pπ-dπ back-bonding from oxygen's p-orbitals to silicon's empty d-orbitals, which shortens and strengthens the bond, giving it a partial double-bond character. nih.gov The Si-O-Si bond angle is notably flexible, varying widely from 105° to 180° in different compounds, with an energy barrier to bending that is very low. nih.gov
Quantum chemical calculations can model the hydrolysis of the siloxane bond, which typically occurs in an acidic environment. mdpi.com The mechanism involves the protonation of the siloxane oxygen, followed by a nucleophilic attack by a water molecule on the silicon atom. Computations can map the potential energy surface of this reaction, identifying the transition state and calculating the activation energy barrier. This allows for a quantitative prediction of the bond's hydrolytic stability. The presence of specific substituents on the silicon atom can influence this stability; computational models show that electron-withdrawing or sterically bulky groups can alter the electron density and accessibility of the Si-O bond, thereby affecting its hydrolysis rate. mdpi.com The hydrolytic stability of silanes at polymer-silica interfaces has been shown to depend on the number of functional groups, a factor that can be explored computationally. nih.gov
Table 2: Comparison of Siloxane and Carbon-Carbon Bond Properties This table highlights the fundamental differences between the Si-O bond in DMDMAES and a standard C-C bond, as elucidated by computational and experimental studies.
| Property | Siloxane (Si-O) Bond | Carbon-Carbon (C-C) Bond | Reference |
|---|---|---|---|
| Dissociation Energy | ~108 kcal/mol | ~85.2 kcal/mol | mdpi.com |
| Bond Length | ~1.64 Å | ~1.54 Å | nih.gov |
| Bond Character | Highly ionic, partial double-bond character | Covalent | nih.gov |
| Rotational Barrier | Very low | Relatively low (~3 kcal/mol) | researchgate.net |
| Hydrolytic Stability | Susceptible to acid/base catalyzed hydrolysis | Very stable | mdpi.com |
Predictive Modeling of Polymer Network Formation and Degradation Profiles
Predicting the macroscopic properties of a polymer network from its chemical constituents is a central challenge in materials science. For systems cross-linked with DMDMAES, predictive modeling aims to connect the monomer structure to the final network architecture and its subsequent degradation behavior.
Network Formation: Sophisticated algorithms are now used to computationally construct polymer networks. arxiv.org These methods typically start by randomly placing monomers and cross-linkers (like DMDMAES) in a simulation box. arxiv.org A simulated polymerization reaction is then initiated, forming covalent bonds based on proximity and reactivity criteria. arxiv.org Graph-network-based algorithms can automate the complex process of assigning force-field parameters as new bonds are formed, making the approach applicable to a wide range of materials. arxiv.org Once the virtual network is constructed, molecular dynamics simulations are performed to equilibrate the structure and calculate key mechanical properties, such as the elastic modulus and stress-strain behavior. acs.orgnih.gov Machine learning models can further accelerate this process by predicting material properties from structural features, leveraging data from a smaller set of detailed MD simulations. tandfonline.com
Degradation Profiles: Modeling the degradation of these networks involves simulating the cleavage of the hydrolytically labile siloxane bonds. Statistical models, such as those using Monte Carlo methods, can simulate degradation by randomly selecting and breaking susceptible bonds based on a defined probability. researchgate.net This approach can predict the evolution of the molecular weight distribution over time and the rate of mass loss. researchgate.net
Thermogravimetric analysis (TGA) data shows that the degradation of related polysiloxane materials occurs in multiple stages and is dependent on factors like the heating rate and atmosphere. mdpi.comresearchgate.net Predictive models can incorporate these factors to generate more accurate degradation profiles. For instance, kinetic models based on systems of differential equations can describe the depolymerization rates of individual bonds, although this can become computationally intensive for large systems. researchgate.net The ultimate goal is to create a predictive framework that can design a hydrogel with a specific degradation profile tailored for applications like controlled drug delivery or tissue engineering scaffolds. nih.gov
Table 3: Parameters in Predictive Models for Polymer Degradation This table lists key parameters used in computational models to simulate the degradation of polymer networks like those formed with DMDMAES.
| Parameter | Description | Source of Data | Reference |
|---|---|---|---|
| Degree of Conversion (α) | The fraction of the degradation reaction that has been completed. | Experimental TGA | mdpi.com |
| Heating Rate (β) | The rate of temperature increase in thermal degradation studies. | Experimental TGA | mdpi.com |
| Apparent Activation Energy (Ea) | The energy barrier that must be overcome for the degradation reaction to occur. | Calculated from TGA data (e.g., Coats-Redfern method) | mdpi.com |
| Pre-exponential Factor (A) | A constant in the Arrhenius equation related to the frequency of collisions between reacting molecules. | Calculated from TGA data | mdpi.com |
| Bond Scission Probability | The likelihood that a specific bond (e.g., Si-O) will break under given conditions. | Quantum mechanical calculations, statistical models | researchgate.net |
Compound Names
Emerging Research Directions and Future Academic Perspectives for Dimethyl Di Methacroyloxy 1 Ethoxy Silane
Design and Synthesis of Novel Dimethyl-di(methacroyloxy-1-ethoxy)silane Analogs with Tailored Reactivity
The core structure of this compound offers numerous possibilities for modification to create novel analogs with tailored reactivity and properties. Research in this area is focused on systematically altering different components of the molecule.
One approach involves modifying the alkyl chain length of the ethoxy group connecting the silicon atom to the methacrylate (B99206) moiety. Increasing the chain length could enhance the flexibility and hydrophobicity of the resulting polymers. nih.gov Conversely, introducing different functional groups into this linker could impart specific chemical properties.
Another strategy focuses on replacing the methyl groups on the silicon atom with other organic substituents, such as phenyl or longer alkyl chains. This modification can influence the thermal stability, refractive index, and steric hindrance around the reactive sites. The synthesis of such analogs typically follows established organosilane chemistry, often involving hydrosilylation reactions between a precursor with Si-H bonds and an appropriate vinyl-functionalized molecule. escholarship.org
The reactivity of the methacrylate groups can also be tuned. For instance, substituting the methyl group on the methacrylate with other alkyl groups can alter the polymerization kinetics and the glass transition temperature of the resulting polymer. The synthesis of such novel monomers would likely involve the Knoevenagel condensation of appropriately substituted aldehydes with a cyanoacetate (B8463686) derivative. chemrxiv.org
Table 1: Potential Analogs of this compound and Their Potential Properties
| Analog Structure | Modification | Potential Change in Properties | Potential Applications |
| Increased ethoxy chain length | Longer, more flexible linker | Increased flexibility, hydrophobicity | Soft and flexible coatings, elastomers |
| Phenyl groups on silicon | Aromatic substitution | Increased thermal stability, refractive index | High-performance optics, thermal coatings |
| Different alkyl groups on methacrylate | Modified steric hindrance and reactivity | Altered polymerization kinetics, Tg | Tailored polymer properties for specific uses |
| Fluorinated side chains | Introduction of fluorine | Increased hydrophobicity, chemical resistance | Anti-fouling surfaces, chemically inert materials |
Exploration of Advanced Polymerization Techniques for Complex Architectures
The dual methacrylate functionality of this compound makes it an ideal crosslinking agent in free-radical polymerization. However, to create more complex and well-defined polymer architectures, researchers are exploring advanced polymerization techniques.
Controlled radical polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are of particular interest. These techniques allow for the synthesis of polymers with controlled molecular weights, low dispersity, and complex architectures such as block copolymers and star polymers. mdpi.comrsc.org For instance, Surface-Initiated ATRP (SI-ATRP) could be used to graft polymer brushes from surfaces functionalized with this silane (B1218182), creating materials with tailored surface properties. nih.govacs.org
The kinetics of RAFT polymerization of methacrylate-functionalized monomers have been studied, and this technique could be applied to this compound to produce well-defined networks. rsc.org The use of such controlled polymerization techniques would enable the creation of materials with highly uniform network structures, leading to improved and more predictable mechanical and physical properties.
Another emerging area is photopolymerization, which allows for rapid, spatially controlled curing. The methacrylate groups are highly reactive in photo-initiated radical polymerization. google.com This is particularly advantageous for applications such as 3D printing and the fabrication of micro- and nanoscale devices.
Integration of this compound into Stimuli-Responsive Polymer Systems
Stimuli-responsive or "smart" polymers, which undergo significant changes in their properties in response to external stimuli, are a major focus of current materials research. escholarship.orgnih.gov this compound can be integrated as a crosslinker into stimuli-responsive polymer networks, such as hydrogels, to create materials that respond to changes in pH, temperature, or light.
Similarly, incorporating this silane into temperature-responsive polymer networks, such as those based on poly(N-isopropylacrylamide) (PNIPAM), can create thermoresponsive materials. wikipedia.orgnih.gov These materials exhibit a lower critical solution temperature (LCST), above which they undergo a phase transition. The presence of the silane crosslinker can influence the LCST and the mechanical properties of the resulting gel. nih.govmdpi.com The development of such materials opens up possibilities in areas like tissue engineering and smart coatings. wikipedia.org
Table 2: Examples of Stimuli-Responsive Systems Incorporating Silane Crosslinkers
| Stimulus | Responsive Monomer | Potential Application |
| pH | Acrylic Acid, DEAEMA | Controlled drug release, biosensors |
| Temperature | Poly(N-isopropylacrylamide) | Tissue engineering scaffolds, smart windows |
| Light | Photo-responsive chromophores | Optical switches, targeted drug delivery |
| Magnetic Field | Magnetic Nanoparticles | Remote actuation, hyperthermia treatment |
Development of Predictive Computational Models for Structure-Function Relationships
Computational modeling, particularly molecular dynamics (MD) simulations, is becoming an indispensable tool for understanding the structure-property relationships of polymeric materials at the molecular level. mdpi.comnih.gov For this compound, MD simulations can provide valuable insights into how its incorporation affects the properties of polymer networks.
Simulations can be used to predict the conformational behavior of the silane monomer and its influence on the resulting polymer chain dynamics. By modeling the crosslinking process, it is possible to understand how the distribution and connectivity of the silane crosslinker affect the mechanical properties, such as the elastic modulus and tensile strength, of the final material. researchgate.net
Furthermore, MD simulations can be employed to study the interface between polymers containing this silane and other materials, such as inorganic fillers or biological surfaces. researchgate.net This is crucial for designing effective compatibilizers and for understanding the biocompatibility of these materials. For instance, simulations could predict the interaction of water molecules with the polymer network, providing insights into its hydrophobicity and hydrolytic stability. researchgate.net
Synergistic Research between Synthetic Chemistry and Advanced Materials Science for Degradable Polymers
The development of degradable polymers is a critical step towards a more sustainable future. While the siloxane backbone of this compound is generally stable, the ester linkages in the methacrylate groups are susceptible to hydrolysis, especially under acidic or basic conditions. This inherent feature opens up possibilities for designing degradable polymers.
Future research will likely focus on enhancing the degradability of polymers crosslinked with this silane. This could be achieved by introducing other labile linkages into the polymer backbone or by synthesizing novel silane analogs with more easily cleavable bonds. The goal is to create materials that maintain their structural integrity during their intended use but can be broken down into smaller, non-toxic molecules at the end of their lifecycle. nih.gov
The synergy between synthetic chemistry and materials science will be crucial in this endeavor. Synthetic chemists can design and create novel degradable silane crosslinkers, while materials scientists can incorporate them into polymer networks and characterize their degradation behavior and mechanical properties. acs.orgnih.govmdpi.com This collaborative approach will be essential for developing the next generation of sustainable and environmentally friendly materials.
Q & A
Basic: What are the standard synthesis protocols for Dimethyl-di(methacroyloxy-1-ethoxy)silane, and how can cohydrolysis methods be optimized?
Answer:
The compound is typically synthesized via controlled cohydrolysis of alkoxysilane precursors. For example, a 97:3 molar ratio of diethoxydimethylsilane and γ-aminopropyldiethoxy methyl silane in aqueous alcohol (50:50 v/v) at 0°C yields hybrid siloxane resins after solvent distillation . Key steps include:
- Dropwise addition of aqueous alcohol to minimize uncontrolled polymerization.
- Temperature control (0°C) to suppress side reactions.
- Post-reaction distillation under reduced pressure to isolate the product.
Optimization involves adjusting precursor ratios, solvent polarity, and reaction time to balance crosslinking density and functional group retention.
Basic: Which spectroscopic techniques are critical for characterizing structural integrity and purity?
Answer:
- NMR Spectroscopy : Use deuterated chloroform (CDCl₃) to resolve methacryloxy and ethoxy proton signals. For example, ¹H NMR can confirm methacrylate double bonds (δ 5.5–6.5 ppm) and ethoxy groups (δ 1.2–1.4 ppm) .
- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1100 cm⁻¹ (Si-O-Si) validate functional groups .
- Mass Spectrometry : High-resolution MS detects oligomeric byproducts, ensuring monomeric purity.
Advanced: How can factorial design optimize reaction conditions for high-yield synthesis?
Answer:
A 2³ factorial design evaluates three variables (e.g., temperature, catalyst concentration, precursor ratio) to identify synergistic effects:
- Independent variables : Temperature (0–25°C), catalyst (e.g., HCl, 0.1–1.0 mol%), and silane ratio (95:5 to 97:3).
- Dependent variables : Yield, molecular weight (GPC), and crosslink density (DSC).
Statistical analysis (ANOVA) reveals optimal conditions while minimizing trial runs. For instance, pre-heating to 40°C before acetyl chloride addition accelerates halogenation without side reactions .
Advanced: How should researchers resolve contradictions in spectral data or unexpected polymerization behavior?
Answer:
- Cross-validation : Combine NMR, FTIR, and GPC to differentiate between structural isomers and oligomers. For example, unexpected Si-O-C peaks in FTIR may indicate incomplete hydrolysis .
- Theoretical modeling : Use density functional theory (DFT) to predict vibrational spectra or reaction pathways, aligning computational data with experimental results .
- Controlled experiments : Isolate variables (e.g., moisture levels, oxygen inhibition) to pinpoint polymerization triggers .
Basic: What are the key applications in materials science, and how do synthesis parameters influence performance?
Answer:
The compound is used in:
- Atomic Layer Deposition (ALD) : As a precursor for nanocomposite coatings (e.g., Mo:Al₂O₃ films) due to its dual methacrylate and ethoxy reactivity .
- Photovoltaics : Adjusting the hydrolysis ratio (e.g., 97:3) tailors resin hydrophobicity for encapsulation layers .
- Membrane technology : Higher crosslinking density (via longer reaction times) enhances chemical resistance in separation membranes .
Advanced: How can stability under thermal/UV conditions be systematically evaluated?
Answer:
- Thermogravimetric Analysis (TGA) : Measure weight loss at 100–300°C to assess thermal degradation thresholds.
- Accelerated UV testing : Expose films to 365 nm UV light (500 h) and monitor carbonyl index (FTIR) to quantify photo-oxidation .
- Kinetic modeling : Apply Arrhenius equations to predict long-term stability from short-term data .
Basic: What theoretical frameworks guide research on this compound’s reactivity?
Answer:
- Hydrolysis-Kinetic Model : Predicts reaction rates based on silane electrophilicity and solvent polarity .
- Frontier Molecular Orbital (FMO) Theory : Explains methacrylate radical initiation mechanisms during polymerization .
- Sol-Gel Chemistry : Guides network formation via hydrolysis-condensation equilibria .
Advanced: What methodologies ensure reproducibility when scaling up lab-scale synthesis?
Answer:
- Process simulation : Use Aspen Plus or COMSOL to model solvent removal kinetics and optimize distillation parameters .
- In-line monitoring : Implement FTIR or Raman probes for real-time tracking of methacrylate conversion .
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) and critical quality attributes (CQAs) via risk assessment matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
